molecular formula C11H11BrS2 B13778675 5-Bromo-1,1-(ethylenedithio)-indane CAS No. 850349-56-3

5-Bromo-1,1-(ethylenedithio)-indane

Cat. No.: B13778675
CAS No.: 850349-56-3
M. Wt: 287.2 g/mol
InChI Key: NSSMXQPJRCDBDP-UHFFFAOYSA-N
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Description

5-Bromo-1,1-(ethylenedithio)-indane is an organic compound characterized by the presence of a bromine atom and an ethylenedithio group attached to an indane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1-(ethylenedithio)-indane typically involves the bromination of 1,1-(ethylenedithio)-indane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically carried out in batch reactors with precise control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1-(ethylenedithio)-indane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield the corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indane derivatives.

    Substitution: Substituted indane derivatives with various functional groups.

Scientific Research Applications

5-Bromo-1,1-(ethylenedithio)-indane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,1-(ethylenedithio)-indane involves its interaction with molecular targets and pathways within biological systems. The bromine atom and ethylenedithio group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1′3′,1′′-terphenyl: Another brominated compound with a different core structure.

    5-Bromo-2′-deoxyuridine: A brominated nucleoside analog used in DNA synthesis studies.

Uniqueness

5-Bromo-1,1-(ethylenedithio)-indane is unique due to its specific structural features, including the indane core and the ethylenedithio group. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

850349-56-3

Molecular Formula

C11H11BrS2

Molecular Weight

287.2 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane]

InChI

InChI=1S/C11H11BrS2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2

InChI Key

NSSMXQPJRCDBDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)SCCS2

Origin of Product

United States

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